2-bromo-6-methylimidazo[2,1-b][1,3]thiazole
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Overview
Description
2-bromo-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-amino-4-methylthiazole with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-6-methylimidazo[2,1-b][1,3]thiazole or 2-thiocyanato-6-methylimidazo[2,1-b][1,3]thiazole can be formed.
Oxidation Products: Oxidation leads to the formation of sulfoxides or sulfones, which can be further utilized in various chemical applications.
Scientific Research Applications
2-bromo-6-methylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylimidazo[2,1-b][1,3]thiazole
- 2-iodo-6-methylimidazo[2,1-b][1,3]thiazole
- 2-bromo-4-methylimidazo[2,1-b][1,3]thiazole
Uniqueness
2-bromo-6-methylimidazo[2,1-b][1,3]thiazole is unique due to the presence of the bromine atom at the 2-position, which imparts distinct reactivity compared to its chloro and iodo analogs . The methyl group at the 6-position also influences the compound’s chemical behavior and its interactions with biological targets .
Properties
IUPAC Name |
2-bromo-6-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-2-9-3-5(7)10-6(9)8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKMBGJERMFABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(SC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289058-10-1 |
Source
|
Record name | 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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